molecular formula C16H13F2N3OS2 B2705313 N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 565427-06-7

N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2705313
CAS No.: 565427-06-7
M. Wt: 365.42
InChI Key: LQRWHGKVUYKBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Conceptual Framework

Evolution of Thienopyrimidine Research in Medicinal Chemistry

Thienopyrimidines emerged as purine bioisosteres in the mid-20th century, capitalizing on their structural resemblance to adenine and guanine. Early work focused on synthesizing thieno[2,3-d]pyrimidine isomers via cyclocondensation of thiophene precursors with nitriles or urea derivatives. By the 1990s, researchers recognized their potential as kinase inhibitors and antimicrobial agents, driven by the scaffold’s ability to mimic nucleotide interactions. A pivotal 2019 review documented over 120 biologically active thieno[2,3-d]pyrimidine derivatives, with anticancer (e.g., EGFR inhibition) and anti-infective (e.g., falcipain-2 targeting) applications dominating the field.

The introduction of sulfanyl acetamide side chains, as seen in N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide , represents a strategic shift toward enhancing hydrogen-bonding capacity and metabolic stability. For instance, ethyl((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate derivatives demonstrated improved antimalarial efficacy by modulating parasite proteases.

Taxonomic Position within Heterocyclic Chemistry Research

Thieno[2,3-d]pyrimidines belong to the fused bicyclic heterocycles family, characterized by a thiophene ring fused to pyrimidine at the 2,3-positions. This arrangement creates a planar, electron-rich system capable of π-stacking and electrostatic interactions—a feature shared with purines but distinct from monocyclic pyrimidines.

Key Structural Differentiators:
  • Electronic Profile : The sulfur atom in the thiophene ring increases electron density at the 2- and 3-positions, facilitating nucleophilic substitutions.
  • Substituent Flexibility : Positions 4 (pyrimidine ring) and 2/3 (thiophene ring) allow modular functionalization, enabling fine-tuning of pharmacokinetic properties.

Comparative studies highlight superior metabolic stability over purine analogs due to reduced oxidase susceptibility. For example, 5,6-dimethyl substitutions, as in the target compound, sterically shield reactive sites while enhancing lipophilicity.

Significance of Fluorinated Thienopyrimidine Acetamides in Current Research

Fluorination has become a cornerstone of modern medicinal chemistry, with ~30% of FDA-approved drugs containing fluorine. In thienopyrimidines, fluorine atoms:

  • Enhance Binding Affinity : The 2,6-difluorophenyl group in This compound likely engages in C–F···H–N hydrogen bonds with target proteins.
  • Improve Pharmacokinetics : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life.

Recent work on analogous compounds, such as 3-fluoro-4-methylphenyl-substituted thieno[2,3-d]pyrimidines, demonstrated nanomolar IC~50~ values against Plasmodium falciparum (EC~50~ = 0.0388 μM). These findings underscore the strategic value of fluorinated acetamides in overcoming drug resistance.

Development Trajectory of this compound

The synthesis of this compound follows a multi-step protocol established for related derivatives:

  • Core Formation : Condensation of 2-butanone and ethyl cyanoacetate yields ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which undergoes cyclization with thiourea to form the thieno[2,3-d]pyrimidine core.
  • Sulfanyl Acetamide Introduction : Reaction with ethyl chloroacetate introduces the sulfanyl group, followed by hydrazinolysis and Schiff base formation with 2,6-difluorobenzaldehyde.
Structural Optimization Milestones:
  • 5,6-Dimethyl Substitution : Blocks metabolic oxidation at the thiophene ring, as evidenced by improved stability in microsomal assays.
  • 2,6-Difluorophenyl Group : Balances hydrophobicity and electronic effects, optimizing target engagement (e.g., protease inhibition).

While biological data specific to this compound remain unpublished, analogs with similar substituents show potent inhibition of Plasmodium falciparum growth (EC~50~ < 0.1 μM) and low cytotoxicity (HEK-293 EC~50~ > 10 μM). These results position fluorinated thienopyrimidine acetamides as promising candidates for antimalarial and anticancer applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c1-8-9(2)24-16-13(8)15(19-7-20-16)23-6-12(22)21-14-10(17)4-3-5-11(14)18/h3-5,7H,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRWHGKVUYKBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions where a difluorophenyl group is introduced to the core structure.

    Attachment of the Sulfanylacetamide Moiety: This can be done through thiol-ene reactions or other suitable methods to attach the sulfanylacetamide group to the thienopyrimidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the pyrimidine ring or other functional groups, altering the compound’s structure and properties.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Heterocycle Modifications
  • Compound 23 (N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide) Key Difference: Oxygen linker (vs. sulfanyl) and 4-oxyphenyl substituent (vs. 2,6-difluorophenyl). Impact: The oxygen linker may reduce hydrolytic stability compared to sulfur. Reported yield: 56% .
  • N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Key Difference: Pyrimidine core (vs. thienopyrimidine). Impact: Absence of the thiophene ring reduces aromatic surface area, likely diminishing π-π interactions. The 2-chlorophenyl group introduces a bulkier, less electronegative substituent compared to difluorophenyl .
  • CAS 315711-71-8 (Cyclopenta-fused thienopyrimidine) Key Difference: Cyclopenta ring fused to thienopyrimidine. Impact: Increased rigidity may enhance binding specificity but reduce conformational flexibility. The dichlorophenyl group (vs. difluorophenyl) introduces higher molecular weight (424.37 g/mol) and bulkier substituents .
2.2. Substituent Variations
  • KB-298372 (N-(2,6-Dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide) Key Difference: 2,6-Dimethylphenyl and ethyl/methyl groups on thienopyrimidine. Impact: Methyl/ethyl groups may enhance lipophilicity but reduce solubility.
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Key Difference: Triazolopyrimidine core (vs. thienopyrimidine) and sulfonamide linker. Impact: The triazolopyrimidine core offers a different binding profile, while sulfonamide introduces acidity, affecting bioavailability. Widely used as a herbicide .

Research Implications

  • Fluorine vs. Chlorine/Methyl : The 2,6-difluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to dichlorophenyl (CAS 315711-71-8) or dimethylphenyl (KB-298372) analogs .
  • Sulfanyl vs. Oxygen Linkers : Sulfanyl bridges (target compound, KB-298372) may offer superior hydrolytic resistance compared to oxygen (Compound 23), critical for oral bioavailability .
  • Thienopyrimidine vs. Pyrimidine: The thienopyrimidine core (target compound) provides extended aromaticity for stronger target interactions compared to pyrimidine derivatives () .

Biological Activity

N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C14_{14}H14_{14}F2_{2}N4_{4}S
  • Molecular Weight : Approximately 318.35 g/mol
  • Functional Groups : Contains a difluorophenyl moiety and a thieno[2,3-d]pyrimidine ring, contributing to its biological activity.

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, which are pivotal in the inflammatory response .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives:

  • In vitro Studies : Compounds with similar structures showed significant inhibition of COX-1 and COX-2 enzymes. For instance, IC50_{50} values for some derivatives ranged from 0.04 μmol to 0.1 μmol, indicating potent activity compared to standard anti-inflammatory drugs like celecoxib .
  • In vivo Studies : Animal models demonstrated that these compounds could significantly reduce inflammation in carrageenan-induced paw edema assays. The effective dose (ED50_{50}) values were comparable to established anti-inflammatory agents like indomethacin .

Antioxidant Activity

The compound also exhibits antioxidant properties, which can be attributed to the presence of sulfur in its structure. This antioxidant activity is crucial for protecting cells from oxidative stress and may contribute to its therapeutic effects in chronic diseases.

Anticancer Potential

Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX enzyme inhibition
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis

Table 2: In vitro IC50_{50} Values for Related Compounds

Compound NameIC50_{50} (μmol)Target Enzyme
Celecoxib0.04 ± 0.01COX-2
N-(2,6-difluorophenyl)-...0.04 ± 0.09COX-2
Indomethacin9.17COX-1

Case Study 1: Anti-inflammatory Efficacy

In a study involving the administration of thieno[2,3-d]pyrimidine derivatives in rats subjected to inflammatory stimuli (carrageenan), significant reductions in paw edema were observed. The study reported that certain derivatives exhibited ED50_{50} values lower than those of standard treatments, suggesting enhanced efficacy in managing inflammation .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that thieno[2,3-d]pyrimidine derivatives could inhibit cell growth and promote apoptosis. The mechanisms involved included the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Q & A

Q. What synthetic methodologies are reported for thieno[2,3-d]pyrimidine derivatives structurally analogous to the target compound?

Thieno[2,3-d]pyrimidine derivatives are typically synthesized via nucleophilic substitution or hydrazone formation. For example, substituted thienopyrimidines in were synthesized by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions. Yield optimization (e.g., 54–71%) was achieved by controlling stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction duration . For the target compound, analogous routes could involve coupling 5,6-dimethylthieno[2,3-d]pyrimidin-4-thiol with N-(2,6-difluorophenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in acetone) .

Q. How are NMR and mass spectrometry used to characterize thienopyrimidine-based acetamides?

In , compounds like 1c and 11c exhibited split NMR signals due to rotational isomerism or tautomerism, resolved using 2D NMR (e.g., COSY, NOESY) or variable-temperature experiments. Mass spectrometry (ESI-MS) confirmed molecular ions (e.g., m/z 349 [M+H]⁺ for 1c ) with deviations <0.5% between calculated and observed values . For the target compound, similar protocols would apply, with attention to the deshielding effects of fluorine atoms in the difluorophenyl group on ¹H/¹³C NMR spectra.

Advanced Research Questions

Q. How can structural contradictions in NMR data for thienopyrimidine derivatives be systematically resolved?

Contradictory NMR signals (e.g., split peaks in ) often arise from dynamic processes like hindered rotation or tautomerism. Advanced methods include:

  • Variable-temperature NMR : To observe coalescence temperatures and calculate energy barriers (e.g., for rotational isomers).
  • X-ray crystallography : As demonstrated in and , crystal structures provide unambiguous confirmation of substituent orientation and hydrogen-bonding networks .
  • DFT calculations : To predict stable conformers and compare computed vs. experimental spectra .

Q. What strategies optimize the biological activity of thienopyrimidine acetamides in antiviral or anticancer research?

highlights substituted thienopyrimidines as HCV inhibitors, where activity correlates with electron-withdrawing groups (e.g., fluorine) enhancing electrophilicity. For the target compound:

  • Substituent tuning : Methyl groups at positions 5 and 6 (as in the compound) may enhance lipophilicity and target binding, while the difluorophenyl group improves metabolic stability.
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents on the acetamide and pyrimidine moieties, followed by in vitro assays (e.g., HCV replicon inhibition) .

Q. How can computational modeling predict the binding affinity of N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like viral polymerases. used similar approaches to identify HCV NS5B inhibitors. Key steps include:

  • Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Target selection : Align with proteins in the PDB (e.g., HCV NS5B, PDB ID 3FQK).
  • Binding energy analysis : Focus on sulfanyl and acetamide groups as hydrogen-bond donors/acceptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.